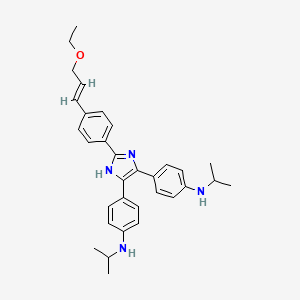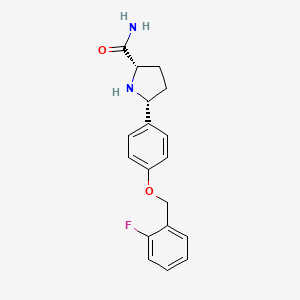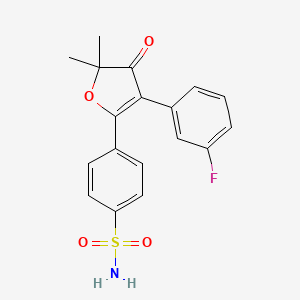
CGI-1746
Descripción general
Descripción
CGI1746 es un inhibidor de molécula pequeña que se dirige a la tirosina quinasa de Bruton. La tirosina quinasa de Bruton es un miembro de la familia Tec de tirosina quinasas y juega un papel crucial en el desarrollo y funcionamiento de las células B. Se ha demostrado que CGI1746 inhibe potentemente tanto la autofosforilación como la transfosforilación de la tirosina quinasa de Bruton, lo que lo convierte en una herramienta valiosa en el estudio y tratamiento de diversos trastornos inmunológicos, incluida la artritis reumatoide y las neoplasias de células B .
Aplicaciones Científicas De Investigación
CGI1746 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como una herramienta para estudiar la inhibición de la tirosina quinasa de Bruton y su papel en varias vías químicas.
Biología: Employed in research to understand the biological functions of Bruton’s tyrosine kinase in B cell development and immune response.
Medicina: Investigated for its potential therapeutic applications in treating immunological disorders such as rheumatoid arthritis and B-cell malignancies.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la tirosina quinasa de Bruton .
Mecanismo De Acción
CGI1746 ejerce sus efectos uniéndose a la tirosina quinasa de Bruton y estabilizándola en un estado inactivo, no fosforilado. Esta inhibición evita que la quinasa sufra autofosforilación y transfosforilación, que son pasos necesarios para su activación. Al bloquear la actividad de la tirosina quinasa de Bruton, CGI1746 interrumpe las vías de señalización descendentes involucradas en la proliferación de células B y la respuesta inmune .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CGI1746 involucra múltiples pasos, incluyendo la formación de intermediarios clave y su posterior acoplamiento. El compuesto se sintetiza típicamente a través de una serie de reacciones que involucran la formación de enlaces amida, sustituciones aromáticas y ciclizaciones. Las condiciones de reacción a menudo requieren el uso de solventes orgánicos, catalizadores y controles de temperatura específicos para garantizar altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de CGI1746 sigue rutas sintéticas similares pero se amplía para acomodar cantidades más grandes. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se emplean técnicas como la cristalización y la cromatografía para purificar el producto final. El compuesto se formula luego para diversas aplicaciones, incluyendo investigación y uso terapéutico potencial .
Análisis De Reacciones Químicas
Tipos de reacciones
CGI1746 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: CGI1746 se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: El compuesto se puede reducir para formar diferentes especies reducidas.
Sustitución: CGI1746 puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Se pueden emplear varios nucleófilos y electrófilos, dependiendo de la sustitución deseada
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que la reducción puede producir especies reducidas con diferentes propiedades químicas .
Comparación Con Compuestos Similares
Compuestos similares
Ibrutinib: Otro inhibidor de la tirosina quinasa de Bruton utilizado en el tratamiento de neoplasias de células B.
Acalabrutinib: Un inhibidor selectivo de la tirosina quinasa de Bruton con menos efectos fuera del objetivo.
Zanubrutinib: Un potente inhibidor de la tirosina quinasa de Bruton con propiedades farmacocinéticas mejoradas.
Singularidad de CGI1746
CGI1746 es único en su capacidad para inhibir potentemente tanto la autofosforilación como la transfosforilación de la tirosina quinasa de Bruton, lo que lo hace altamente efectivo en bloquear la actividad de la quinasa. Además, CGI1746 ha mostrado una robusta actividad antiartrítica en modelos experimentales, lo que demuestra su potencial como agente terapéutico para trastornos inmunológicos .
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFCFQDXHMUPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647724 | |
| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910232-84-7 | |
| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CGI1746 and how does it interact with it?
A1: CGI1746 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, , , , , ]. Unlike ibrutinib, a covalent BTK inhibitor, CGI1746 binds to BTK in a reversible manner and is believed to target the inactive conformation of the enzyme [, , ]. This interaction prevents BTK from phosphorylating downstream substrates involved in B-cell receptor signaling, ultimately impacting B-cell development, activation, and survival [, , , , ].
Q2: What are the downstream effects of CGI1746 inhibiting BTK?
A2: By inhibiting BTK, CGI1746 disrupts downstream signaling pathways critical for B-cell survival and proliferation. These include the AKT/P27/Rb pathway, implicated in myeloma cell senescence [], and the AKT/WNT/β-catenin pathway, which regulates stemness genes like OCT4, SOX2, NANOG, and MYC in multiple myeloma stem cells []. This disruption leads to decreased cancer cell survival, increased apoptosis [], and potential sensitization to other anti-cancer agents [].
Q3: Does CGI1746 interact with other kinases besides BTK?
A3: While CGI1746 demonstrates high selectivity for BTK, recent research suggests it may also target the sigma-1 receptor (σ1R) []. This interaction is linked to the modulation of ferroptosis, a form of regulated cell death, through mitochondria-associated membranes [].
Q4: Does CGI1746 impact the efficacy of antibody-dependent cell-mediated cytotoxicity (ADCC)?
A4: Unlike ibrutinib, which can antagonize rituximab-dependent NK-cell mediated cytotoxicity due to its secondary binding to ITK [], CGI1746 does not appear to have this antagonistic effect [, ]. This suggests that CGI1746 may be a more suitable candidate for combination therapy with rituximab in B-cell malignancies, potentially preserving the anti-lymphoma efficacy of both agents [, ].
Q5: Are there any structural modifications of CGI1746 that impact its activity or selectivity?
A5: While specific structure-activity relationship (SAR) studies are limited in the provided literature, modifications to CGI1746 have been explored to develop degraders, leveraging the ubiquitin-proteasome system for targeted protein degradation []. For instance, linking CGI1746 to thalidomide via polyethylene glycol (PEG) linkers or saturated hydrocarbon chains resulted in potent BTK degraders (DD-03-007 and DD-03-171) []. These degraders exhibited sustained BTK depletion and potent anti-tumor activity in mantle cell lymphoma (MCL) models, even overcoming ibrutinib resistance associated with the BTK C481S mutation [].
Q6: What is the efficacy of CGI1746 in in vitro and in vivo models of cancer?
A6: In vitro: CGI1746 has shown promising activity against various cancer cell lines, including breast cancer [], multiple myeloma [, ], and prostate cancer []. It effectively reduces cell survival, induces apoptosis [, ], and inhibits colony formation [] in these models.
Q7: Are there any known resistance mechanisms to CGI1746?
A7: While the provided literature does not extensively cover resistance mechanisms specific to CGI1746, it highlights the emergence of acquired resistance to covalent BTK inhibitors like ibrutinib []. The development of BTK degraders derived from CGI1746, such as DD-03-007, offers a potential strategy to overcome resistance associated with mutations like BTK C481S [].
Q8: What is the potential of CGI1746 as a therapeutic target in various diseases?
A8: CGI1746's selective targeting of BTK and its impact on downstream signaling pathways suggest its therapeutic potential in diseases driven by aberrant B-cell activity:
- B-cell malignancies: CGI1746 demonstrates promising activity against various B-cell malignancies, including multiple myeloma [, ], mantle cell lymphoma [], and potentially others [].
- Autoimmune diseases: Given BTK's role in B-cell activation and antibody production, CGI1746 may hold therapeutic potential for autoimmune diseases where B cells play a pathogenic role [].
- Other diseases: Emerging research suggests potential applications in diseases where σ1R modulation could be beneficial, such as neurodegenerative disorders [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


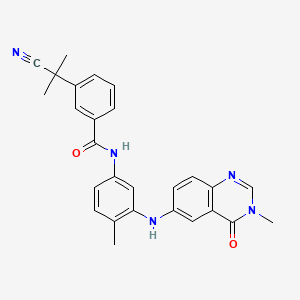
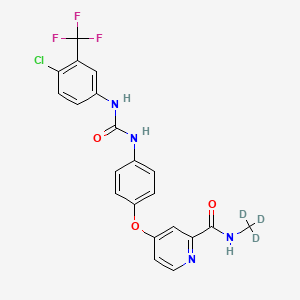
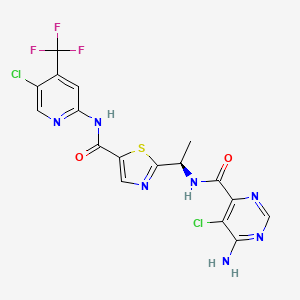
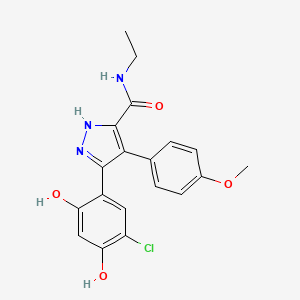

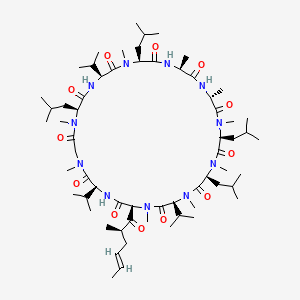
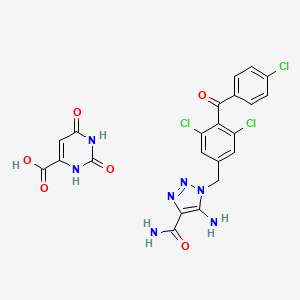

![12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)

